molecular formula C14H19N3 B6445936 benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine CAS No. 2548977-85-9

benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine

Cat. No.: B6445936
CAS No.: 2548977-85-9
M. Wt: 229.32 g/mol
InChI Key: ILKIMCNHXGZUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is a compound that features a benzyl group, a methyl group, and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyrazole ring, a five-membered heterocyclic structure, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine typically involves the reaction of benzylamine with 4-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with a suitable alkylating agent . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the pyrazole ring, making it less versatile in biological applications.

    4-Methyl-1H-pyrazole: Does not have the benzyl and methyl groups, limiting its chemical reactivity.

    N-Methylbenzylamine:

Uniqueness

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is unique due to the combination of the benzyl group, methyl group, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-N-methyl-2-(4-methylpyrazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-13-10-15-17(11-13)9-8-16(2)12-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKIMCNHXGZUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.